(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate
CAS No.:
Cat. No.: VC17213913
Molecular Formula: C19H22O9
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate -](/images/structure/VC17213913.png)
Specification
Molecular Formula | C19H22O9 |
---|---|
Molecular Weight | 394.4 g/mol |
IUPAC Name | [(4aR,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Standard InChI | InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19?/m1/s1 |
Standard InChI Key | MMMFFJBLSNOZRA-XGUBDDBMSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC([C@@H]1OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Stereochemical Configuration
The core structure of this compound features a hexahydropyrano[3,2-d] dioxine scaffold with a phenyl substituent at the 2-position and triacetate groups at the 6, 7, and 8 positions. The stereochemical descriptors (4aR,7R,8S,8aR) indicate a specific spatial arrangement critical to its biological activity.
Molecular Framework
The pyrano-dioxine system consists of a fused pyran and 1,3-dioxane ring, creating a rigid bicyclic framework. Acetylation at the 6, 7, and 8 hydroxyl groups enhances lipophilicity, a modification frequently employed to improve pharmacokinetic properties .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | (4aR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1, dioxine-6,7,8-triyl triacetate |
Molecular Formula | C₂₃H₂₆O₁₀ |
Molecular Weight | 486.45 g/mol |
Stereochemistry | 4aR,7R,8S,8aR |
Synthesis and Manufacturing Processes
The synthesis of this compound is detailed in patent WO2019075045A1, which outlines a multi-step route starting from protected carbohydrate precursors .
Key Synthetic Steps
-
Acetylation of Core Carbohydrate: A pyranose intermediate undergoes selective acetylation using acetic anhydride in the presence of catalytic acid.
-
Benzylidene Protection: Introduction of the phenyl group via benzylidene acetal formation under acidic conditions.
-
Stereoselective Functionalization: Chirality at positions 7 and 8 is established through enzymatic resolution or asymmetric catalysis .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Ac₂O, H₂SO₄, 0°C, 2h | 78% |
2 | PhCH(OEt)₂, TsOH, reflux | 65% |
3 | Lipase PS-C, iPr₂O, 37°C | 82% ee |
Physicochemical Properties
The triacetate derivative exhibits modified solubility and stability compared to its parent alcohol.
Solubility and Stability
-
Solubility: Freely soluble in DMSO (>50 mg/mL) and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .
-
Storage: Stable at -20°C for 1 month under anhydrous conditions; degrades upon prolonged exposure to moisture .
Table 3: Physicochemical Profile
Parameter | Value |
---|---|
LogP (Predicted) | 1.84 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 10 |
Rotatable Bonds | 6 |
Applications in Drug Discovery
This compound serves as a key intermediate in developing galectin-3 inhibitors, as evidenced by its role in WO2019075045A1 .
Mechanism of Action
Galectin-3 inhibition occurs through competitive binding to its carbohydrate-recognition domain (CRD). The triacetate prodrug enhances cell membrane permeability, with intracellular esterases cleaving the acetyl groups to release the active triol .
Table 4: Biological Activity Data
Assay Type | IC₅₀ (nM) | Target |
---|---|---|
Galectin-3 Binding | 23.4 | Human Recombinant |
Cytotoxicity (HeLa) | >100 μM | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume